molecular formula C21H25ClFN3OS B2752353 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216526-04-3

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2752353
CAS No.: 1216526-04-3
M. Wt: 421.96
InChI Key: OMCKHMKDHAWXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3OS and its molecular weight is 421.96. The purity is usually 95%.
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Scientific Research Applications

Novel Antipsychotic Agents

A study explored the synthesis and pharmacological evaluation of novel potential antipsychotic agents, including compounds with structures related to the query chemical. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a characteristic distinct from clinically available antipsychotic agents. This suggests their potential in developing new treatments for psychiatric disorders with possibly fewer side effects (Wise et al., 1987).

Antimicrobial Activity

Another research avenue involves the antimicrobial resistance challenge, where substituted N-(benzo[d]thiazol-2-yl) compounds were synthesized and evaluated for their docking properties and antimicrobial activity. This study demonstrates the critical need for new antimicrobial agents in combating resistant strains, with the synthesized compounds showing promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Glutaminase Inhibitors

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs highlight the search for potent glutaminase inhibitors with improved drug-like properties. These compounds are significant in exploring therapeutic strategies for cancer, as they target a critical enzyme in cancer cell metabolism (Shukla et al., 2012).

DNA-Drug Interactions

Research on DNA-drug interaction measurements using surface plasmon resonance (SPR) investigates the binding behaviors of various drugs to DNA. This foundational work is crucial in understanding drug mechanisms and developing novel therapeutic agents with targeted actions (Bischoff et al., 1998).

Anti-Lung Cancer Activity

The synthesis and evaluation of novel fluoro substituted benzo[b]pyran compounds for anti-lung cancer activity exemplify the ongoing search for more effective cancer treatments. These compounds demonstrate significant anticancer activity at low concentrations compared to reference drugs, indicating their potential in lung cancer therapy (Hammam et al., 2005).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS.ClH/c1-3-24(4-2)12-13-25(20(26)14-16-8-6-5-7-9-16)21-23-18-11-10-17(22)15-19(18)27-21;/h5-11,15H,3-4,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCKHMKDHAWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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